GABA-Mimetic Activity Profile: Class-Level Inference from Proprietary CNS Patent Data
Compounds of the 3-azabicyclo[3.1.0]hexane-1-carboxylic acid class, including the 3-methyl derivative, exhibit GABA-like activity, a property not observed in unconstrained amino acids or many other bicyclic scaffolds [1]. Specifically, these compounds inhibit the spontaneous bioelectric activity of cerebellar Purkinje cells, a key neuronal population in motor control and coordination, at concentrations ranging from 10⁻⁷ M to 10⁻³ M [1]. While this represents a class-level observation, the explicit inclusion of the 3-methyl-substituted compound within the patent's claims provides a strong inference for its retention of this activity profile. Unsubstituted analogs (e.g., 3-azabicyclo[3.1.0]hexane-1-carboxylic acid) are not specifically highlighted for this same inhibitory range, suggesting a potential differentiation in potency or efficacy that would require direct head-to-head comparison to fully resolve.
| Evidence Dimension | Concentration range for inhibition of spontaneous bioelectric activity in cerebellar Purkinje cells |
|---|---|
| Target Compound Data | 10⁻⁷ M to 10⁻³ M (class-level data for 3-azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives including the 3-methyl compound) |
| Comparator Or Baseline | Unsubstituted 3-azabicyclo[3.1.0]hexane-1-carboxylic acid (no reported inhibitory range in this context) or unconstrained amino acids (no GABA-mimetic activity) |
| Quantified Difference | Not quantifiable for the exact compound; class-level range of 10⁻⁷ M to 10⁻³ M for derivatives, including the target compound. |
| Conditions | In vitro electrophysiology assay measuring spontaneous bioelectric activity of cerebellar Purkinje cells. |
Why This Matters
This data indicates the compound's potential as a CNS-active building block or probe, whereas unconstrained analogs would likely lack this functional profile, directly impacting selection for neurology-focused research programs.
- [1] Treating muscular spasms and convulsions with 3-azabicyclo[3.1.0]hexanes. US Patent US4235921A. View Source
